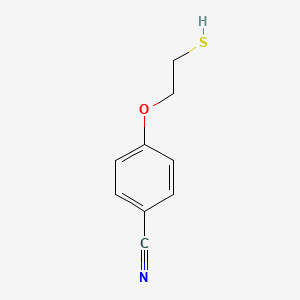
4-(2-Sulfanylethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Sulfanylethoxy)benzonitrile is an organic compound with the molecular formula C9H9NOS. It is a derivative of benzonitrile, featuring a sulfanylethoxy group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Sulfanylethoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2-chloroethanethiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the sulfanylethoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Sulfanylethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
4-(2-Sulfanylethoxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Sulfanylethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with cellular components through its sulfanyl and nitrile groups, potentially affecting enzyme activity or protein function. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromoethoxy)benzonitrile: Similar structure but with a bromo group instead of a sulfanyl group.
4-(2-Hydroxyethoxy)benzonitrile: Contains a hydroxy group instead of a sulfanyl group.
4-(2-Methoxyethoxy)benzonitrile: Features a methoxy group instead of a sulfanyl group.
Uniqueness
4-(2-Sulfanylethoxy)benzonitrile is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9NOS |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
4-(2-sulfanylethoxy)benzonitrile |
InChI |
InChI=1S/C9H9NOS/c10-7-8-1-3-9(4-2-8)11-5-6-12/h1-4,12H,5-6H2 |
InChI Key |
YXINHOPSDYKOMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13205949.png)
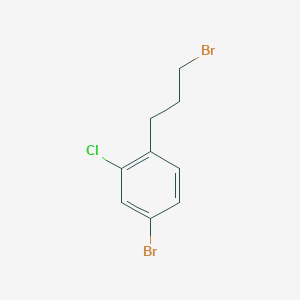
![2-Ethyl-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13205976.png)

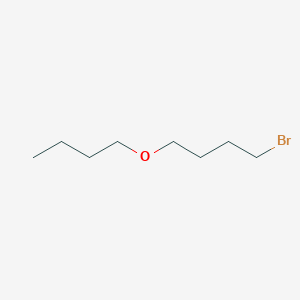
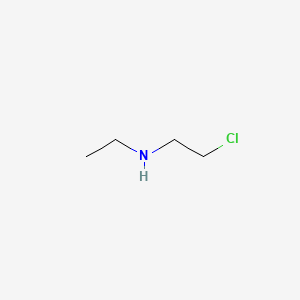
![2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid](/img/structure/B13206005.png)
![6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13206010.png)
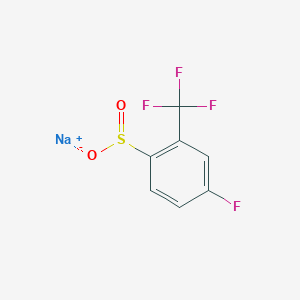


![1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol](/img/structure/B13206018.png)

![1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13206025.png)
